molecular formula C8H15NO B13470822 4-(2-Aminoethyl)cyclohexan-1-one

4-(2-Aminoethyl)cyclohexan-1-one

Cat. No.: B13470822
M. Wt: 141.21 g/mol
InChI Key: GUQYPUMCJRKXOH-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)cyclohexan-1-one is a high-value bifunctional building block engineered for advanced molecular synthesis in research and development. Its structure integrates a cyclohexanone ring, providing conformational rigidity, with a flexible aminoethyl side chain, creating a versatile scaffold for constructing complex molecules with precise spatial geometry . This compound is critically employed in medicinal chemistry campaigns as a key intermediate for the synthesis of novel amines, heterocycles, and chiral building blocks, which are core structures in many active pharmaceutical ingredients . Research indicates its derivatives show promise in developing potent anti-inflammatory and analgesic agents, as well as novel antiviral compounds that can inhibit the replication of viruses such as influenza . The ketone and amine functional groups enable efficient and selective derivatization under mild conditions, facilitating reactions such as reductive amination and condensation to create targeted libraries for drug discovery . Beyond pharmaceuticals, this cyclohexanone derivative serves as a precursor in materials science for the design of novel polymers with tunable properties, suitable for applications ranging from drug delivery systems to high-performance materials . This product is intended for use by qualified researchers in laboratory settings only.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

4-(2-aminoethyl)cyclohexan-1-one

InChI

InChI=1S/C8H15NO/c9-6-5-7-1-3-8(10)4-2-7/h7H,1-6,9H2

InChI Key

GUQYPUMCJRKXOH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1CCN

Origin of Product

United States

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

One common method involves the reductive amination of cyclohexanone or its derivatives with ethylenediamine or related amines. This approach typically uses catalytic hydrogenation with Raney nickel or palladium catalysts and a borohydride reducing agent.

Example procedure:

  • A reaction mixture of cyclohexanone derivative and ethylenediamine is prepared in a suitable solvent.
  • Raney nickel catalyst and sodium borohydride are added.
  • The mixture is subjected to hydrogenation under controlled temperature and pressure.
  • After completion, the catalyst is filtered off, and the product is isolated by concentration and purification.

This method yields 4-(2-Aminoethyl)cyclohexan-1-one with high purity and is suitable for industrial scale due to its cost-effectiveness and minimal waste generation.

Wittig Reaction Followed by Oxime Formation and Reduction

Another multi-step synthetic route starts from 1,4-cyclohexanedione, which undergoes a Wittig reaction with ethyl acetate triphenylphosphine ylide to form ethyl 2-(4-carbonylcyclohexenyl)acetate. The intermediate is then converted to an oxime by reaction with hydroxylamine hydrochloride and further reduced to the aminoethyl derivative.

Reaction sequence:

Step Reaction Conditions Yield (%)
1 Wittig reaction of 1,4-cyclohexanedione with ethyl acetate ylide 60–120 °C, solvents: toluene, dioxane, or tetrahydrofuran 75–85
2 Oxime formation with hydroxylamine hydrochloride and oxalic acid dihydrate Reflux in acetonitrile, 1.5 h ~80
3 Reduction of oxime to amino compound Sodium borohydride or catalytic hydrogenation Variable, up to 70

This method benefits from using readily available starting materials and mild reaction conditions, with good overall yields and potential for scale-up.

Enzymatic and Stereoselective Synthesis

Recent advances have explored enzymatic routes to obtain stereoselective cis- and trans-4-aminocyclohexanol derivatives, which are closely related to this compound. The process involves:

  • Selective monoamination of 1,4-cyclohexanedione using amine transaminases.
  • Subsequent reduction of the remaining ketone group by ketoreductases.

This one-pot sequential enzymatic synthesis provides high stereoselectivity and theoretical yields up to 100%. However, it requires specialized enzymes and conditions, limiting its current industrial application but offering valuable insights for future developments.

Alternative Synthetic Routes from Literature

Other methods include:

  • Nucleophilic displacement reactions on brominated cyclohexanone derivatives.
  • Use of lithium enolates of cyclohexanone followed by alkylation.
  • Beckmann rearrangement of cyclohexanone oximes to amides, followed by reduction.

These methods vary in complexity, yield, and stereochemical control, with some requiring harsh conditions or multiple purification steps.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Catalysts Yield (%) Advantages Limitations
Reductive amination Cyclohexanone derivatives Raney nickel, sodium borohydride High (>80) High purity, low waste, scalable Requires hydrogenation setup
Wittig + Oxime + Reduction 1,4-Cyclohexanedione Triphenylphosphine ylide, hydroxylamine, NaBH4 Moderate (60-80) Mild conditions, accessible reagents Multi-step, moderate overall yield
Enzymatic stereoselective synthesis 1,4-Cyclohexanedione Amine transaminase, ketoreductase Theoretical 100 High stereoselectivity, green chemistry Requires enzymes, complex setup
Nucleophilic displacement Bromocyclohexanone derivatives Primary amines, TiCl4 Variable (40-50) Direct substitution Lower yields, sensitive conditions

Research Findings and Industrial Relevance

  • The reductive amination approach using Raney nickel and borohydride is well-documented for industrial production due to its efficiency and cost-effectiveness.
  • The Wittig/oxime/reduction sequence offers a versatile synthetic route with good yields and is suitable for producing derivatives for further functionalization.
  • Enzymatic methods provide promising stereoselective synthesis routes but require further optimization for industrial application.
  • Patented methods emphasize the importance of reaction condition optimization to maximize yield and purity, including solvent choice, temperature, and reagent ratios.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted amines or amides.

Scientific Research Applications

4-(2-Aminoethyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)cyclohexan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 4-(2-Aminoethyl)cyclohexan-1-one with similar cyclohexanone derivatives, emphasizing substituent-driven differences:

Compound Name Substituents Key Structural Features Synthesis Method (Yield) Applications/Notes References
This compound 4-(2-Aminoethyl) Aminoethyl group at C4, ketone at C1 Not explicitly described Hypothesized pharmacological activity Inferred
2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexan-1-one 2-(Ethylamino), 2-(3-methoxyphenyl) Dual substituents at C2 Correction to earlier synthesis protocol Forensic toxicology studies
2-(3-(4-Fluorophenyl)furan-2-yl)cyclohexan-1-one Furan-2-yl with 4-fluorophenyl at C3 Furan ring, halogen substitution Pd-catalyzed coupling (44% yield) Material science building block
4-(Trifluoromethyl)cyclohexan-1-one 4-(Trifluoromethyl) Electron-withdrawing CF3 group Commercial synthesis Biochemical research reagent
4-(Dimethylamino)-4-phenylcyclohexan-1-one 4-(Dimethylamino), 4-phenyl Dual substituents at C4 Multi-step alkylation Potential CNS activity
4-(tert-Butyl)-2,6-bis-(2-chloro-4-fluorobenzylidene)cyclohexan-1-one Bis-chalcone at C2 and C6 Extended conjugation via chalcone moieties Base-catalyzed condensation Anticancer research (cytotoxicity)

Physicochemical Properties

  • Boiling Point: While data for this compound are absent, its alcohol analog (4-(2-Aminoethyl)cyclohexanol) has a boiling point of 244.2±13.0°C , suggesting similar volatility for the ketone.
  • Solubility: Aminoethyl and dimethylamino groups (e.g., in ) likely enhance water solubility compared to nonpolar analogs like 4-(Trifluoromethyl)cyclohexan-1-one.
  • Stability: Electron-withdrawing groups (e.g., CF3 in ) may reduce reactivity toward nucleophilic attack, whereas electron-donating groups (e.g., aminoethyl) could increase susceptibility to oxidation.

Biological Activity

4-(2-Aminoethyl)cyclohexan-1-one is an organic compound with significant potential in medicinal chemistry, particularly due to its interactions with biological molecules. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring with an aminoethyl substituent at the 4-position. Its molecular formula is C8H15NO, which contributes to its unique chemical and biological properties. The aminoethyl group allows for interactions with various biological targets, including receptors and enzymes, which are crucial for its pharmacological effects .

Modulation of Enzyme Activity

Research indicates that this compound can modulate enzyme activity. It may bind to specific receptors or enzymes, influencing their function and leading to various physiological effects. Such interactions are essential for understanding the compound's mechanism of action and potential therapeutic applications .

Case Studies

  • Cancer Cell Lines : In vitro studies have demonstrated that derivatives of compounds structurally similar to this compound exhibit anti-proliferative activities against various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma). These studies highlight the potential of such compounds in cancer therapy .
  • Calcium Signaling : Another study explored the influence of related compounds on store-operated calcium entry (SOCE) in MDA-MB-231 breast cancer cells. The findings suggest that modifications in the structure can enhance or inhibit calcium signaling pathways, which are critical in cancer cell proliferation and survival .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, often involving cyclization processes or the introduction of the aminoethyl group onto a cyclohexanone framework. These methods are tailored for specific applications in research and industrial contexts .

Potential Applications

Given its biological activity, this compound holds promise in several areas:

  • Medicinal Chemistry : As a precursor for drug development aimed at treating diseases such as cancer and neurodegenerative disorders.
  • Biochemical Research : To study enzyme mechanisms and receptor interactions, providing insights into cellular processes.

Summary Table of Biological Activities

Activity Description References
Enzyme ModulationInfluences enzyme function through receptor binding
Anti-Proliferative EffectsEffective against various cancer cell lines
Calcium SignalingAffects SOCE in breast cancer cells

Q & A

Q. What are the optimal synthetic routes for 4-(2-Aminoethyl)cyclohexan-1-one, and how can reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound can be approached via reductive amination or nucleophilic substitution. For example, cyclohexanone derivatives with aminoethyl groups are often synthesized by reacting cyclohexanone precursors with ethylamine derivatives under controlled conditions (e.g., using KOH as a base in methanol at room temperature, as seen in similar compounds ). Reaction parameters such as temperature, solvent polarity, and stoichiometry critically affect yield. For instance, yields for analogous cyclohexanone derivatives range from 37% to 75%, depending on substituent reactivity and purification methods . Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is essential to confirm structural integrity and purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : The cyclohexanone carbonyl group typically appears at ~208–210 ppm in 13C^{13}C-NMR. The aminoethyl substituent’s protons resonate as multiplet signals in the δ 1.5–3.0 ppm range in 1H^1H-NMR, with splitting patterns reflecting neighboring protons .
  • Mass Spectrometry : HRMS (ESI) should match the molecular formula (e.g., C9_9H17_{17}NO), with exact mass calculations confirming the absence of isotopic impurities .
  • Chromatography : TLC (e.g., Rf_f = 0.33–0.35 in petroleum ether/ethyl acetate) aids in monitoring reaction progress .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in biological data (e.g., enzyme inhibition vs. receptor agonism) may arise from variations in substituent positioning or assay conditions. For example, fluorinated or chlorinated cyclohexanone analogs exhibit divergent activities depending on substituent electronegativity and steric effects . To resolve contradictions:
  • Comparative Studies : Test the compound alongside structurally similar analogs under standardized conditions (e.g., fixed pH, temperature) .
  • Computational Modeling : Use docking studies to predict binding affinities to targets like enzymes or receptors, as demonstrated for bis-chalcone cyclohexanone derivatives .
  • Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus trends .

Q. What experimental strategies can optimize the stability of this compound in aqueous solutions for in vitro studies?

  • Methodological Answer : Stability challenges include hydrolysis of the ketone and amine groups. Strategies include:
  • pH Control : Buffered solutions (pH 6–8) minimize degradation, as extreme acidity/basicity accelerates hydrolysis .
  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in anhydrous solvents (e.g., DMSO) immediately before use .
  • Stability-Indicating Assays : Use HPLC with UV detection to monitor degradation products over time, ensuring ≥95% purity for biological assays .

Q. How can researchers mitigate risks when handling this compound in laboratory settings?

  • Methodological Answer : Safety protocols for aminoethyl cyclohexanones align with general guidelines for reactive amines:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile intermediates .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste per EPA guidelines .

Data-Driven Insights

  • Synthesis Optimization : A comparative study of reaction conditions for analogous compounds shows that microwave-assisted synthesis reduces reaction time by 40% while maintaining yields >60% .
  • Biological Activity : Fluorinated cyclohexanones exhibit enhanced metabolic stability compared to chlorinated analogs, making them preferable for pharmacokinetic studies .

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